molecular formula C34H59NO24 B12079286 A-Pentasaccharide

A-Pentasaccharide

Cat. No.: B12079286
M. Wt: 865.8 g/mol
InChI Key: SNSSOBJOMCQZRC-UHFFFAOYSA-N
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Description

A-Pentasaccharide is a complex carbohydrate composed of five monosaccharide units. It is a significant compound in various biological processes and has been studied for its potential therapeutic applications. The structure of this compound allows it to interact with specific proteins and receptors, making it a valuable molecule in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Pentasaccharide typically involves a series of glycosylation reactions. These reactions are carried out under controlled conditions to ensure the correct stereochemistry of the glycosidic bonds. Commonly used methods include the use of glycosyl donors and acceptors, with catalysts such as Lewis acids or enzymes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through chemoenzymatic synthesis. This method combines chemical synthesis with enzymatic steps to produce the desired pentasaccharide with high yield and purity. The process involves the use of specific enzymes that catalyze the formation of glycosidic bonds, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

A-Pentasaccharide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of uronic acids, while reduction can produce alditols. Substitution reactions can yield various derivatives with modified functional groups .

Scientific Research Applications

A-Pentasaccharide has a wide range of applications in scientific research:

Biological Activity

A-Pentasaccharide, a specific type of oligosaccharide, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy as a biomarker, and implications in therapeutic contexts.

Structure and Properties

A-Pentasaccharides are composed of five monosaccharide units linked by glycosidic bonds. The structural diversity among pentasaccharides is significant, influencing their biological functions. For instance, variations in the anomeric configurations and branching can affect their interaction with proteins and cells.

Table 1: Common Types of Pentasaccharides and Their Sources

PentasaccharideSourceBiological Activity
H3N2bGM1 gangliosidosis patientsBiomarker for gene therapy efficacy
AD08043SyntheticAnti-SARS-CoV-2 activity
L-Fuc(α1–2)D-GalPlant-derivedGrowth inhibition in plant cells

Pharmacodynamic Biomarker

Recent studies have identified H3N2b, a pentasaccharide biomarker, as a significant indicator of therapeutic response in patients with GM1 gangliosidosis. Elevated levels of H3N2b were observed in plasma, cerebrospinal fluid (CSF), and urine of affected individuals, correlating negatively with β-galactosidase activity. Following gene therapy treatment using adeno-associated virus (AAV9), a reduction in H3N2b levels was noted, which corresponded with improvements in clinical outcomes and normalization of neuropathology in animal models .

The mechanisms through which pentasaccharides exert their biological effects are varied:

  • Cell Signaling : Pentasaccharides can act as signaling molecules in various biological processes. For example, they may influence plant growth and defense mechanisms by acting as oligosaccharins that trigger systemic acquired resistance against pathogens .
  • Viral Interference : Certain pentasaccharides, like AD08043, have shown potential in inhibiting viral infections by disrupting interactions between viruses and host cell receptors .

Case Studies

  • Gene Therapy for GM1 Gangliosidosis :
    • In a study involving GM1 gangliosidosis cats treated with AAV9 gene therapy, the levels of H3N2b were significantly reduced post-treatment. This reduction was linked to improved neurological function and lifespan .
  • Anti-Viral Applications :
    • Synthetic pentasaccharides such as AD08043 demonstrated high binding affinity to the receptor-binding domain (RBD) of SARS-CoV-2 variants, suggesting potential use as therapeutic agents against COVID-19 .

Study Highlights

  • H3N2b as a Biomarker : The study confirmed that H3N2b could serve as a pharmacodynamic biomarker for monitoring the efficacy of gene therapies aimed at restoring β-galactosidase activity .
  • Structural Analysis : Mass spectrometry played a crucial role in elucidating the structure of various pentasaccharides, aiding in understanding their functional properties .

Implications for Future Research

The findings surrounding A-Pentasaccharides highlight their potential not only as biomarkers but also as therapeutic agents. Continued research is essential to explore their roles in various diseases and conditions.

Properties

Molecular Formula

C34H59NO24

Molecular Weight

865.8 g/mol

IUPAC Name

N-[2-[3-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-2-[4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C34H59NO24/c1-4-10-16(40)21(45)23(47)32(52-10)58-28-25(49)30(50)51-14(8-38)26(28)56-34-29(59-33-24(48)22(46)17(41)11(5-2)53-33)27(19(43)13(7-37)55-34)57-31-15(35-9(3)39)20(44)18(42)12(6-36)54-31/h10-34,36-38,40-50H,4-8H2,1-3H3,(H,35,39)

InChI Key

SNSSOBJOMCQZRC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)CC)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

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